![molecular formula C7H10N2O2 B8624659 (R)-(6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl)methanol](/img/structure/B8624659.png)
(R)-(6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-(5,6-Dihydro-8H-imidazo[2,1-C][1,4]oxazin-6-YL)methanol is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features an imidazo[2,1-C][1,4]oxazine ring system, which is a fused bicyclic structure containing both nitrogen and oxygen atoms. The presence of a methanol group attached to the ring system further enhances its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-(5,6-Dihydro-8H-imidazo[2,1-C][1,4]oxazin-6-YL)methanol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable imidazole derivative, the compound can be synthesized through a series of reactions involving nucleophilic substitution, cyclization, and reduction steps. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of ®-(5,6-Dihydro-8H-imidazo[2,1-C][1,4]oxazin-6-YL)methanol may involve optimized synthetic routes to scale up the process efficiently. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve consistent quality and quantity. The choice of raw materials, reaction conditions, and purification methods are crucial to meet industrial standards and regulatory requirements.
Analyse Chemischer Reaktionen
Types of Reactions
®-(5,6-Dihydro-8H-imidazo[2,1-C][1,4]oxazin-6-YL)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the oxazine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions often involve specific solvents, temperature control, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation of the methanol group can yield aldehydes or acids, while substitution reactions can introduce new functional groups into the ring system .
Wissenschaftliche Forschungsanwendungen
®-(5,6-Dihydro-8H-imidazo[2,1-C][1,4]oxazin-6-YL)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Wirkmechanismus
The mechanism of action of ®-(5,6-Dihydro-8H-imidazo[2,1-C][1,4]oxazin-6-YL)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-(5,6-Dihydro-8H-imidazo[2,1-C][1,4]oxazin-6-YL)ethanol: Similar structure with an ethanol group instead of methanol.
(S)-(5,6-Dihydro-8H-imidazo[2,1-C][1,4]oxazin-6-YL)methanol: Enantiomer of the compound with different stereochemistry.
®-(5,6-Dihydro-8H-imidazo[2,1-C][1,4]oxazin-6-YL)acetaldehyde: Oxidized form with an aldehyde group.
Uniqueness
The combination of the imidazo[2,1-C][1,4]oxazine ring system with the methanol group provides distinct chemical and biological properties compared to similar compounds .
Eigenschaften
Molekularformel |
C7H10N2O2 |
|---|---|
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
[(6R)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl]methanol |
InChI |
InChI=1S/C7H10N2O2/c10-4-6-3-9-2-1-8-7(9)5-11-6/h1-2,6,10H,3-5H2/t6-/m1/s1 |
InChI-Schlüssel |
RCJCMJGBSTUODK-ZCFIWIBFSA-N |
Isomerische SMILES |
C1[C@@H](OCC2=NC=CN21)CO |
Kanonische SMILES |
C1C(OCC2=NC=CN21)CO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

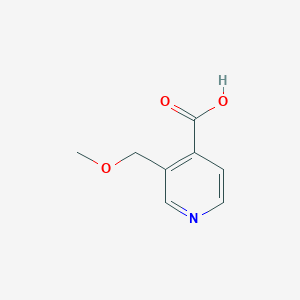

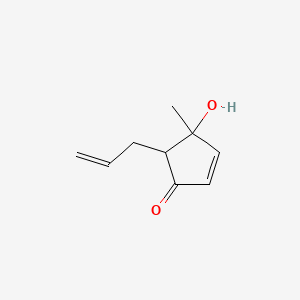

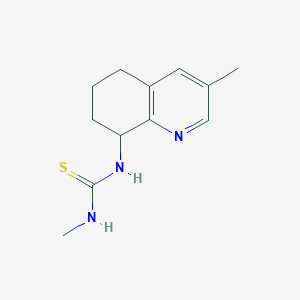
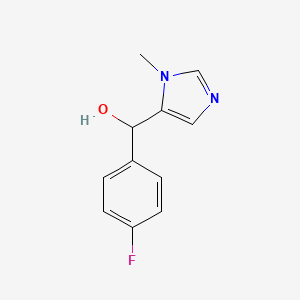
![4-(1,1,2-Trimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)butane-1-sulfonic acid](/img/structure/B8624617.png)

![1-ethyl-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B8624627.png)
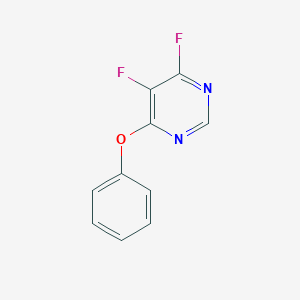
![N1-((1H-Benzo[d]imidazol-2-yl)methyl)ethane-1,2-diamine](/img/structure/B8624638.png)


